N-(3,4-dichlorophenyl)-5-[(Z)-2-[1-(furan-2-yl)ethylidene]hydrazin-1-yl]-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-N-(3,4-dichlorophenyl)-2-N-[(Z)-1-(furan-2-yl)ethylideneamino]-1,3,4-thiadiazole-2,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5OS/c1-8(12-3-2-6-22-12)18-20-14-21-19-13(23-14)17-9-4-5-10(15)11(16)7-9/h2-7H,1H3,(H,17,19)(H,20,21)/b18-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTQSBFZBGLDDA-LSCVHKIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NN=C(S1)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=NN=C(S1)NC2=CC(=C(C=C2)Cl)Cl)/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-5-[(Z)-2-[1-(furan-2-yl)ethylidene]hydrazin-1-yl]-1,3,4-thiadiazol-2-amine typically involves multi-step reactions. One common method includes the condensation of 3,4-dichloroaniline with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired thiadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-5-[(Z)-2-[1-(furan-2-yl)ethylidene]hydrazin-1-yl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiadiazoles can inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and carbonic anhydrase . The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study investigated the cytotoxic effects of N-(3,4-dichlorophenyl)-5-[(Z)-2-[1-(furan-2-yl)ethylidene]hydrazin-1-yl]-1,3,4-thiadiazol-2-amine against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The results demonstrated a dose-dependent inhibition of cell viability compared to standard anticancer drugs like cisplatin .
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Thiadiazole derivatives are known to possess antibacterial and antifungal properties. A series of synthesized thiadiazole derivatives were tested against various bacterial strains, revealing promising results against gram-positive bacteria .
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| N-(3,4-dichlorophenyl)-5... | Bacillus cereus | 18 |
| N-(3,4-dichlorophenyl)-5... | Staphylococcus aureus | 15 |
| N-(3,4-dichlorophenyl)-5... | Escherichia coli | 10 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the thiadiazole ring and substituents significantly influence biological activity. For example, the introduction of electron-withdrawing groups like chlorine enhances the potency against certain targets .
Toxicological Profile
While exploring therapeutic potentials, it is also essential to assess the safety profiles of these compounds. Preliminary toxicological assessments indicate that the compound exhibits moderate toxicity levels; however, further studies are needed to establish a complete safety profile .
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-5-[(Z)-2-[1-(furan-2-yl)ethylidene]hydrazin-1-yl]-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- **N-(3,4-dichlorophenyl)-5-[(Z)-2-[1-(furan-2-yl)ethylidene]hydrazin-1-yl]-1,3,4-thiadiazol-2-amine
Benzofuran derivatives: Known for their biological activities such as anti-tumor and antibacterial properties.
Thiadiazole derivatives: Widely studied for their pharmacological potential.
Uniqueness
This compound stands out due to its unique combination of a thiadiazole ring, a furan ring, and a dichlorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
N-(3,4-dichlorophenyl)-5-[(Z)-2-[1-(furan-2-yl)ethylidene]hydrazin-1-yl]-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological applications.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C_{13}H_{11}Cl_{2}N_{5}S
- SMILES Notation : CC(=N)N=C(N)C1=NN=C(S1)C(C2=CC=CO2)C(Cl)=C(Cl)
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar thiadiazole derivatives. For instance, compounds with structural similarities demonstrated significant growth inhibition in various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the anticancer activity of various thiadiazole derivatives against different cancer cell lines. The results indicated that compounds with a similar thiadiazole core exhibited percent growth inhibitions (PGIs) ranging from 51% to 87% against cell lines such as SNB-19 and OVCAR-8 .
| Compound | Cell Line | % Growth Inhibition |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H40 | 75.99 |
| 6h | HOP-92 | 67.55 |
This data suggests that the presence of the thiadiazole ring and specific substituents significantly enhances anticancer activity.
Antibacterial Activity
The compound also shows promising antibacterial properties. A review of related structures indicated that thiadiazole derivatives can exhibit moderate to strong antibacterial activity against various pathogens.
The antibacterial mechanism often involves the inhibition of key bacterial enzymes or disruption of bacterial cell wall synthesis. For instance, studies on similar compounds revealed their ability to inhibit enzymes critical for bacterial growth .
Pharmacological Profiles
In addition to anticancer and antibacterial activities, compounds with similar structures have been reported to possess a range of other pharmacological effects:
- Anti-inflammatory : Certain derivatives have demonstrated anti-inflammatory properties in preclinical models.
- Antioxidant : The presence of furan and thiadiazole moieties contributes to antioxidant activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,3,4-thiadiazol-2-amine derivatives, and how are they optimized for target compound synthesis?
- Methodological Answer : The synthesis typically involves cyclization reactions using thiosemicarbazides and carboxylic acid derivatives. For example, POCl₃-mediated cyclization at 90–120°C under reflux is widely employed (e.g., 4-phenyl butyric acid + N-phenylthiosemicarbazide in POCl₃ yields 1,3,4-thiadiazole derivatives) . Optimization includes pH adjustment (8–9 with ammonia) and recrystallization from DMSO/water mixtures to improve purity and yield.
Q. How is the structural configuration of the compound confirmed, particularly the (Z)-isomerism in the hydrazine moiety?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Intramolecular hydrogen bonding (e.g., C–H···N interactions) and planar ring systems aid in resolving stereochemistry . Computational tools like SHELXL refine crystallographic data to confirm bond angles and torsion angles .
Q. What spectroscopic techniques are essential for characterizing the compound’s electronic and molecular structure?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., furan ring protons at δ 6.3–7.4 ppm) and carbon backbone .
- IR Spectroscopy : Identifies hydrazine (N–H stretch ~3200 cm⁻¹) and thiadiazole (C=N stretch ~1600 cm⁻¹) functional groups .
- UV-Vis : Analyzes π→π* transitions in conjugated systems (e.g., furan-thiadiazole linkage) .
Advanced Research Questions
Q. How can contradictory biological activity data for structurally similar 1,3,4-thiadiazole derivatives be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., dichlorophenyl vs. methylsulfanyl groups) on bioactivity .
- Computational Modeling : Use density functional theory (DFT) to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activities. For example, electron-withdrawing groups (Cl, CF₃) enhance antifungal activity by increasing electrophilicity .
Q. What strategies are effective in optimizing reaction conditions for scale-up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Design of Experiments (DoE) : Statistically model variables (temperature, solvent ratio, catalyst loading) to maximize yield. For example, toluene reflux with azeotropic water removal improves imine formation efficiency .
- Flow Chemistry : Continuous-flow systems reduce side reactions (e.g., oxidation/hydrolysis) by precise control of residence time and temperature .
Q. How do intermolecular interactions in the solid state influence the compound’s physicochemical stability?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., C–H···N, π-stacking) contributing to crystal packing .
- Thermogravimetric Analysis (TGA) : Correlates thermal decomposition profiles (e.g., loss of furan moiety at ~250°C) with lattice energy .
Methodological Notes
- Synthetic Challenges : Avoid prolonged exposure to moisture during hydrazine coupling steps to prevent hydrolysis of the thiadiazole ring .
- Data Contradictions : Cross-validate spectral data with SC-XRD to resolve ambiguities in tautomeric equilibria observed in NMR (e.g., planar vs. non-planar conformers) .
- Advanced Tools : Use Gaussian 03 or ORCA for DFT calculations to predict reactive sites for functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
